Specific Scientific Field: This research falls under the field of Pharmacology and Biochemistry .
Summary of the Application: Calceolarioside A, a phenylpropanoid glycoside isolated from various Calceolaria species, has been found to display antinociceptive (pain-relieving) and anti-inflammatory properties .
Methods of Application or Experimental Procedures: In models of acute nociception induced by thermal stimuli, such as the hot plate and tail flick test, calceolarioside A was administered at doses of 1, 5, and 10 μg in the left cerebral ventricles . In an inflammatory based persistent pain model as the formalin test, calceolarioside A at the high dose tested (100 μg/paw) was used . In carrageenan-induced thermal hyperalgesia and zymosan-induced paw edema model, calceolarioside A (50 and 100 μg/paw) was used .
Results or Outcomes: In the formalin test, calceolarioside a reduced the licking activity induced by formalin by 35% in the first phase and by 75% in the second phase of the test . In carrageenan-induced thermal hyperalgesia, calceolarioside A was able to significantly reverse thermal hyperalgesia induced by carrageenan . In the zymosan-induced paw edema model, calceolarioside A induced a significant reduction in the edema from 1 to 4 h after zymosan administration . Calceolarioside A also reduced the release of IL-6, TNFα, and IL-1β pro-inflammatory cytokines from LPS-stimulated THP-1 cells in a concentration-dependent manner .
Calceolarioside A is a phenylpropanoid glycoside derived from various species of the genus Calceolaria. This compound is characterized by its complex structure, which includes a phenylpropanoid moiety attached to a sugar unit. Its chemical formula is , and it has been studied for its diverse biological activities, particularly in the context of inflammation and oxidative stress .
Research indicates that calceolarioside A exhibits significant anti-inflammatory and antinociceptive properties. In experimental models, it has been shown to reduce pain responses in mice subjected to thermal stimuli and formalin-induced pain . Additionally, calceolarioside A has protective effects against oxidative stress, as evidenced by its ability to inhibit cell death induced by adriamycin in cardiomyocytes. It operates by reducing reactive oxygen species levels and modulating pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
The synthesis of calceolarioside A can be approached through various methods, including:
Calceolarioside A holds potential applications in:
Interaction studies have highlighted calceolarioside A's ability to modulate inflammatory pathways. It significantly reduces the secretion of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides, suggesting a mechanism by which it exerts its anti-inflammatory effects . Additionally, its protective role against beta-amyloid-induced toxicity in neuronal cells underscores its potential neuroprotective properties .
Calceolarioside A is part of a larger class of phenylpropanoid glycosides that exhibit various biological activities. Here are some similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Calceolarioside B | Phenylpropanoid glycoside | Antioxidant properties |
Eutigoside A | Phenylpropanoid glycoside | Anti-inflammatory effects |
Syringalide B | Phenylpropanoid glycoside | Antimicrobial activity |
What sets calceolarioside A apart from these compounds is its specific combination of anti-inflammatory and neuroprotective effects while also demonstrating potent antioxidative capabilities. The unique structural features contribute to its distinct pharmacological profile, making it a valuable subject for further research in medicinal chemistry and pharmacology .
Calceolarioside A represents a phenylpropanoid glycoside characterized by its distinctive molecular architecture and chemical composition [1]. The compound possesses the molecular formula C₂₃H₂₆O₁₁, which corresponds to a molecular weight of 478.4 grams per mole [1] [3]. The Chemical Abstracts Service has assigned the registry number 84744-28-5 to this compound, providing a unique identifier for scientific and commercial applications [3] [4].
The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1] [5]. Alternative nomenclature includes beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl, 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-, which emphasizes the glucopyranoside core structure [1] [7].
The structural framework of Calceolarioside A consists of three principal components: a beta-D-glucopyranose sugar moiety, a caffeic acid residue, and a hydroxytyrosol unit [1] [2]. These components are interconnected through specific glycosidic and ester linkages that define the compound's three-dimensional architecture and biological properties [5] [30]. The presence of multiple hydroxyl groups throughout the structure contributes significantly to its hydrophilic nature and potential for hydrogen bonding interactions [1] [5].
Structural Component | Chemical Identity | Linkage Type |
---|---|---|
Sugar moiety | beta-D-Glucopyranose | Glycosidic bond |
Phenolic acid | Caffeic acid | Ester linkage |
Phenolic alcohol | Hydroxytyrosol | Ether linkage |
The physicochemical profile of Calceolarioside A reflects its complex molecular structure and multiple functional groups [1] [5]. The compound appears as a light yellow powder under standard conditions, indicating the presence of conjugated aromatic systems that contribute to its chromophoric properties [5]. The molecular weight of 478.45 grams per mole places this compound within the typical range for phenylpropanoid glycosides [2] [3].
Calceolarioside A demonstrates notable solubility characteristics that are consistent with its glycosidic nature [5]. The compound exhibits solubility in polar organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5]. This solubility profile reflects the amphiphilic nature of the molecule, with hydrophilic regions contributed by the glucose moiety and hydroxyl groups, and lipophilic regions provided by the aromatic rings [5] [33].
The calculated partition coefficient (XLogP3-AA) value of 0.6 indicates a moderate hydrophilic character, which is consistent with the presence of seven hydrogen bond donor sites and eleven hydrogen bond acceptor sites within the molecular structure [1]. The topological polar surface area of 186 square angstroms suggests significant potential for intermolecular interactions and membrane permeability considerations [1].
Storage requirements for Calceolarioside A specify desiccation at minus twenty degrees Celsius to maintain chemical stability and prevent degradation [5]. The compound contains nine rotatable bonds, indicating considerable molecular flexibility that may influence its conformational behavior and biological interactions [1].
Property | Value | Significance |
---|---|---|
Molecular Weight | 478.4 g/mol | Medium-sized natural product |
Hydrogen Bond Donors | 7 | High hydrophilicity |
Hydrogen Bond Acceptors | 11 | Strong interaction potential |
Rotatable Bonds | 9 | Conformational flexibility |
Polar Surface Area | 186 Ų | Membrane permeability factor |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation data for Calceolarioside A, revealing detailed information about the molecular framework and stereochemical arrangements [8] [10]. The proton nuclear magnetic resonance spectrum displays characteristic signals that correspond to the various structural components within the molecule [14] [15].
The aromatic region of the proton spectrum exhibits signals consistent with the two dihydroxyphenyl rings present in the structure [14]. The caffeic acid moiety contributes distinctive signals including the characteristic trans-configured alpha,beta-unsaturated protons that appear as doublets with coupling constants of approximately 15.9 Hz, confirming the E-geometry of the double bond [14] [15]. The hydroxytyrosol portion displays aromatic proton signals in the typical range for substituted benzene rings [14].
The glucopyranose unit provides anomeric proton signals that appear as doublets with coupling constants characteristic of beta-configuration, typically around 7-8 Hz [14] [44]. The remaining sugar protons appear in the expected regions between 3.0 and 4.5 parts per million, with multiplicities and coupling patterns consistent with the chair conformation of the glucose ring [44] [45].
Carbon-13 nuclear magnetic resonance spectroscopy reveals signals corresponding to all twenty-three carbon atoms in the molecular structure [8]. The carbonyl carbon of the ester linkage appears in the characteristic region around 168-170 parts per million [14]. Aromatic carbons contribute signals in the 110-160 parts per million range, while the aliphatic carbons of the glucose moiety and ethylene bridge appear in the expected regions below 100 parts per million [8] [14].
Structural Region | 1H NMR Range (ppm) | 13C NMR Range (ppm) | Key Features |
---|---|---|---|
Aromatic protons | 6.2-7.7 | 110-160 | Dihydroxyphenyl rings |
Anomeric proton | 4.9-5.0 | 95-105 | Beta-glucopyranose |
Ester carbonyl | - | 168-170 | Caffeic acid linkage |
Aliphatic protons | 3.0-4.5 | 60-85 | Glucose and ethylene |
Mass spectrometry analysis of Calceolarioside A provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments [1] [3]. Electrospray ionization mass spectrometry in positive ion mode yields a pseudomolecular ion peak at mass-to-charge ratio 479 [M+H]⁺, corresponding to the protonated molecular ion [1]. High-resolution mass spectrometry confirms the exact mass as 478.14751164 daltons, consistent with the proposed molecular formula [1].
Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that provide structural information about the compound [1]. The major fragment ions include peaks at mass-to-charge ratios 163, 145, 135, 117, and 97, which correspond to various structural components and their degradation products [1]. The fragment at 163 mass-to-charge ratio represents the caffeic acid moiety after loss of the glucose unit, while other fragments correspond to further degradation of the aromatic systems [1] [34].
Negative ion mode electrospray ionization generates a pseudomolecular ion at mass-to-charge ratio 461 [M-H]⁻, providing complementary confirmation of the molecular weight [9]. The fragmentation pattern in negative ion mode differs from positive ion mode, offering additional structural insights and confirmation of functional group arrangements [9].
Liquid chromatography-mass spectrometry analysis demonstrates retention times consistent with the hydrophilic nature of the compound, typically eluting at approximately 2.17 minutes under standard reverse-phase conditions [1]. The mass spectral data obtained through various ionization methods and collision energies provide comprehensive fingerprint information for compound identification and purity assessment [1].
Ionization Mode | Molecular Ion (m/z) | Major Fragments (m/z) | Collision Energy |
---|---|---|---|
ESI Positive | 479 [M+H]⁺ | 163, 145, 135, 117, 97 | 20-40 V |
ESI Negative | 461 [M-H]⁻ | Various aromatic fragments | Variable |
High Resolution | 478.14751164 | Exact mass confirmation | - |
Ultraviolet-visible spectroscopy of Calceolarioside A reveals absorption characteristics that reflect the extended conjugation present in the phenylpropanoid structure [16] [18]. The compound exhibits significant absorption in both the ultraviolet and visible regions of the electromagnetic spectrum, consistent with the presence of multiple aromatic chromophores [21] [18].
The primary absorption maxima occur at wavelengths of approximately 329, 290, and 249 nanometers, with an additional absorption band at 216 nanometers [14]. These absorption bands correspond to various electronic transitions within the conjugated aromatic systems, particularly the caffeic acid moiety and the dihydroxyphenyl groups [21] [34]. The absorption at 329 nanometers is characteristic of the trans-configured cinnamate chromophore present in the caffeic acid portion of the molecule [14] [21].
The extended conjugation between the aromatic rings and the alpha,beta-unsaturated carboxylic acid system contributes to the bathochromic shift observed in the absorption spectrum [21]. This shift toward longer wavelengths results from the decreased energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital in the conjugated system [21] [18].
The molar extinction coefficients associated with these absorption bands indicate strong light absorption, which is typical for phenylpropanoid compounds containing multiple aromatic systems [19] [21]. The intensity and position of these absorption bands serve as diagnostic features for compound identification and can be used to monitor chemical stability and degradation processes [17] [19].
Wavelength (nm) | Assignment | Structural Origin |
---|---|---|
329 | π → π* transition | Trans-cinnamate chromophore |
290 | π → π* transition | Extended aromatic conjugation |
249 | π → π* transition | Benzenoid chromophores |
216 | π → π* transition | High-energy aromatic transitions |
Infrared spectroscopy provides detailed information about the functional groups present in Calceolarioside A through characteristic vibrational frequencies [22] [23]. The spectrum displays distinctive absorption bands that correspond to the various functional groups within the molecular structure, enabling comprehensive structural characterization [23].
The broad absorption band centered around 3350 wavenumbers corresponds to the multiple hydroxyl groups present throughout the molecule, including those on the glucose moiety and the phenolic hydroxyl groups [14] [23]. This broad absorption reflects the extensive hydrogen bonding network that can form both intramolecularly and intermolecularly [22] [23].
The carbonyl stretching vibration of the ester linkage appears at approximately 1690 wavenumbers, characteristic of alpha,beta-unsaturated ester systems [14] [23]. This frequency is slightly lower than typical saturated esters due to conjugation with the aromatic system, which reduces the force constant of the carbonyl bond [23]. The carbon-carbon double bond stretching vibration appears at 1650 wavenumbers, confirming the presence of the unsaturated system in the caffeic acid moiety [14] [23].
Aromatic carbon-carbon stretching vibrations contribute to absorption bands at 1600 and 1515 wavenumbers, which are characteristic of substituted benzene rings [14] [23]. The carbon-hydrogen stretching vibrations appear in two distinct regions: aromatic carbon-hydrogen stretches around 3100 wavenumbers and aliphatic carbon-hydrogen stretches between 2850 and 2990 wavenumbers [23].
Frequency (cm⁻¹) | Assignment | Functional Group |
---|---|---|
3350 (broad) | O-H stretch | Hydroxyl groups |
3100 | Aromatic C-H stretch | Phenyl rings |
2850-2990 | Aliphatic C-H stretch | Glucose and ethylene |
1690 | C=O stretch | Ester carbonyl |
1650 | C=C stretch | Alpha,beta-unsaturation |
1600, 1515 | Aromatic C=C stretch | Benzene rings |
Calceolarioside A belongs to the extensive family of phenylpropanoid glycosides, sharing structural similarities with numerous related compounds while maintaining distinctive features [24] [27]. The compound exhibits close structural relationships with other members of this class, particularly those containing caffeic acid and glucose moieties [30] [33].
Verbascoside, also known as acteoside, represents one of the most closely related compounds to Calceolarioside A [30] [32]. Both compounds contain a hydroxyphenylethyl moiety attached to a beta-glucopyranose unit and incorporate caffeic acid through ester linkages [32] [36]. The primary structural difference lies in the presence of an additional rhamnose sugar unit in verbascoside, which creates a disaccharide system compared to the monosaccharide structure of Calceolarioside A [32] [30].
Calceolarioside B constitutes another closely related compound within the same structural series [25] [14]. The relationship between Calceolarioside A and Calceolarioside B involves positional isomerism in the attachment of the caffeic acid moiety to the glucose unit [9] [14]. While Calceolarioside A features caffeic acid attached at the 4-position of glucose, Calceolarioside B exhibits attachment at the 6-position, demonstrating the structural diversity possible within this compound class [14] [25].
The broader phenylpropanoid glycoside family includes compounds such as echinacoside, forsythoside, and martynoside, all of which share the fundamental structural motif of phenolic acids linked to sugar moieties [28] [33]. These compounds demonstrate variations in the types of phenolic acids employed, the sugar components present, and the specific linkage patterns that connect these structural elements [28] [36].
Phenylethanoid glycosides, including plantamajoside and isoacteoside, represent a closely related subclass that shares the hydroxyphenylethyl-glucose core structure with Calceolarioside A [33] [36]. The distinction between phenylpropanoid and phenylethanoid glycosides often relates to the presence or absence of the three-carbon side chain characteristic of phenylpropanoid derivatives [33] [28].
Compound | Sugar Component | Phenolic Acid | Key Structural Difference |
---|---|---|---|
Calceolarioside A | beta-D-Glucose | Caffeic acid (4-position) | Reference structure |
Calceolarioside B | beta-D-Glucose | Caffeic acid (6-position) | Positional isomerism |
Verbascoside | Glucose-Rhamnose | Caffeic acid | Additional rhamnose unit |
Echinacoside | Glucose-Rhamnose | Caffeic acid | Disaccharide with rhamnose |
The stereochemical configuration of Calceolarioside A plays a crucial role in determining its three-dimensional structure and biological properties [1] [38]. The compound contains five defined stereocenters, all located within the glucopyranose moiety, with the stereochemical designations 2R,3S,4R,5R,6R according to the Cahn-Ingold-Prelog priority rules [1] [5].
The beta-anomeric configuration of the glucopyranose unit represents a critical stereochemical feature that influences the compound's conformational behavior and molecular interactions [42] [45]. In the beta-anomer, the hydroxyl group attached to the anomeric carbon (C1) is positioned above the plane of the pyranose ring, creating an equatorial orientation [42]. This configuration contrasts with the alpha-anomer, where the hydroxyl group would occupy an axial position below the ring plane [42] [45].
The glucose moiety adopts the energetically favorable chair conformation, designated as ⁴C₁, which minimizes steric interactions and optimizes orbital overlap [39] [42]. In this conformation, the majority of substituents occupy equatorial positions, reducing unfavorable 1,3-diaxial interactions that would destabilize alternative conformations [38] [39]. The attachment of the hydroxyphenylethyl group at the anomeric position maintains the beta-configuration through the formation of a stable glycosidic bond [45].
The caffeic acid portion of the molecule exhibits E-geometry across the carbon-carbon double bond, as confirmed by nuclear magnetic resonance coupling constants [14] [15]. This trans-configuration represents the thermodynamically stable arrangement for alpha,beta-unsaturated carboxylic acid derivatives and contributes to the extended conjugation within the aromatic system [43] [21].
Conformational analysis reveals that Calceolarioside A possesses considerable molecular flexibility due to the presence of nine rotatable bonds [1] [43]. The primary sources of conformational variability include rotation around the glycosidic bond connecting the glucose unit to the hydroxyphenylethyl moiety, rotation within the ethylene bridge, and rotation around the ester linkage connecting the caffeic acid residue [43] [38].
Molecular dynamics studies and computational modeling suggest that the compound can adopt multiple low-energy conformations in solution, with interconversion occurring on rapid timescales [43]. The preferred conformations tend to minimize intramolecular steric clashes while optimizing favorable interactions such as hydrogen bonding between hydroxyl groups [38] [43].
The stereochemical configuration significantly influences the compound's interaction with biological targets and its physicochemical properties [45] [42]. The beta-anomeric configuration of glucose derivatives typically results in enhanced recognition by certain enzymes and transporters compared to alpha-anomers, reflecting the stereospecific nature of many biological processes [45].
Stereocenter | Configuration | Position | Conformational Impact |
---|---|---|---|
C1 (Anomeric) | R (beta) | Glucose anomeric carbon | Glycosidic bond geometry |
C2 | S | Glucose carbon-2 | Ring puckering influence |
C3 | R | Glucose carbon-3 | Ester attachment site |
C4 | R | Glucose carbon-4 | Hydroxyl orientation |
C5 | R | Glucose carbon-5 | Ring closure geometry |